4-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine
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Overview
Description
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine is a compound that combines the structural features of a fluorinated pyridine ring and a morpholine ring with a boronic acid ester group. This unique structure makes it an important intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine typically involves a multi-step process. One common method is a two-step substitution reaction. In the first step, 4-bromo-2-fluoroaniline is reacted with triethylamine, nickel chloride, and borane in 1,4-dioxane under nitrogen protection at 90°C. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often involve rigorous purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and complex organic molecules used in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the fluorine atom enhances the compound’s binding affinity to its targets due to its strong electronegativity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of a fluorine atom.
Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate: Contains a carbamate group and a chloro substituent.
Uniqueness
The uniqueness of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine lies in its combination of a fluorinated pyridine ring, a morpholine ring, and a boronic acid ester group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H22BFN2O3 |
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Molecular Weight |
308.16 g/mol |
IUPAC Name |
4-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C15H22BFN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(13(17)18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 |
InChI Key |
MEPPIQRUMRNJEW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)N3CCOCC3 |
Origin of Product |
United States |
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